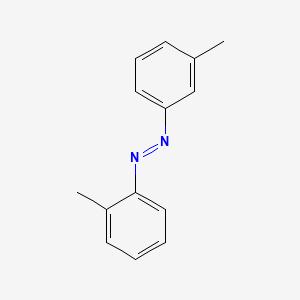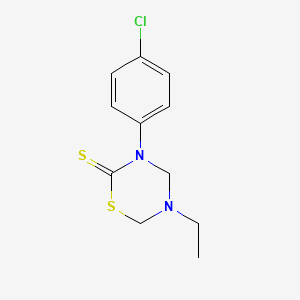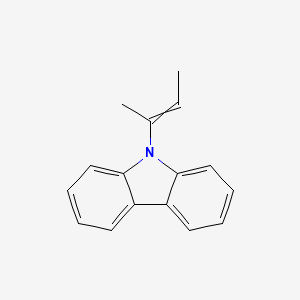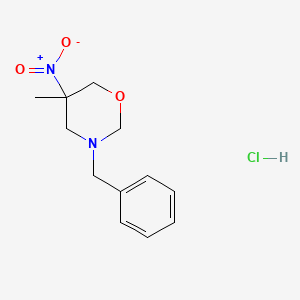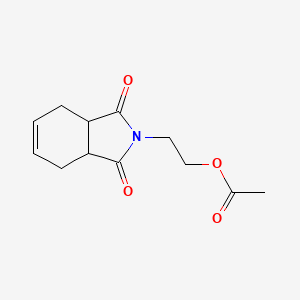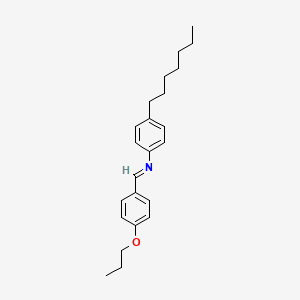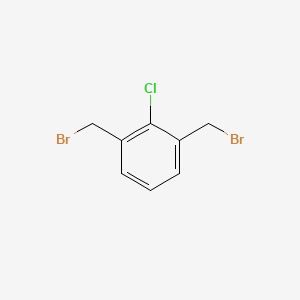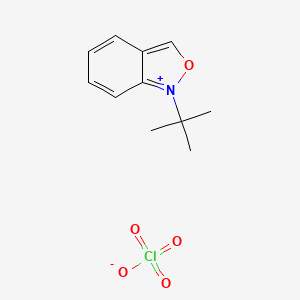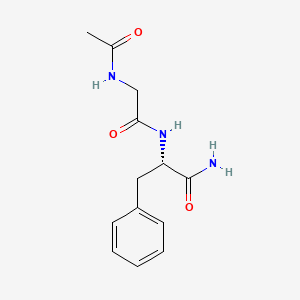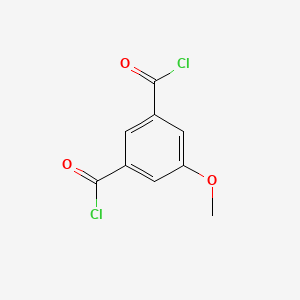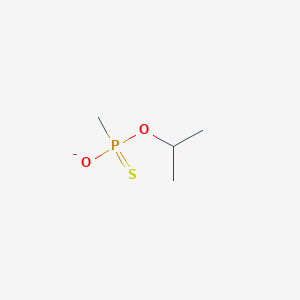
O-Propan-2-yl methylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Propan-2-yl methylphosphonothioate is a chemical compound belonging to the organophosphorus class, specifically a thiophosphonate. It is known for its high toxicity and has been used as a nerve agent in chemical warfare . This compound is characterized by its oily, amber-like appearance and low volatility, which allows it to persist in the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Propan-2-yl methylphosphonothioate involves the reaction of methylphosphonothioic dichloride with isopropyl alcohol and ethyl alcohol under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the compound’s high toxicity. The production facilities are equipped with advanced containment systems to prevent accidental release into the environment .
Analyse Chemischer Reaktionen
Types of Reactions
O-Propan-2-yl methylphosphonothioate undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water, leading to the cleavage of the P-S and P-O bonds.
Oxidation: It can be oxidized to form various phosphonic acids and their derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically conducted in the presence of aqueous sodium hydroxide or other strong bases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and amines are commonly used under mild to moderate conditions.
Major Products Formed
Hydrolysis: Produces phosphonic acids and alcohols.
Oxidation: Results in the formation of phosphonic acids and their esters.
Substitution: Leads to the formation of various substituted phosphonothioates.
Wissenschaftliche Forschungsanwendungen
O-Propan-2-yl methylphosphonothioate has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of organophosphorus compounds.
Biology: Investigated for its effects on acetylcholinesterase, an enzyme crucial for nerve function.
Medicine: Research focuses on developing antidotes and treatments for poisoning by organophosphorus compounds.
Industry: Utilized in the development of pesticides and other agrochemicals.
Wirkmechanismus
O-Propan-2-yl methylphosphonothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous stimulation of muscles, glands, and central nervous system structures . The compound binds to the active site of acetylcholinesterase, preventing it from hydrolyzing acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sarin (O-Isopropyl methylphosphonofluoridate): Another highly toxic organophosphorus compound used as a nerve agent.
Soman (O-Pinacolyl methylphosphonofluoridate): Similar in structure and function, used in chemical warfare.
Cyclosarin (O-Cyclohexyl methylphosphonofluoridate): Known for its high persistence and toxicity.
Uniqueness
O-Propan-2-yl methylphosphonothioate is unique due to its specific molecular structure, which allows it to persist in the environment longer than some other nerve agents. Its low volatility and high lipid solubility make it particularly dangerous as it can be absorbed through the skin .
Eigenschaften
CAS-Nummer |
26547-89-7 |
|---|---|
Molekularformel |
C4H10O2PS- |
Molekulargewicht |
153.16 g/mol |
IUPAC-Name |
methyl-oxido-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O2PS/c1-4(2)6-7(3,5)8/h4H,1-3H3,(H,5,8)/p-1 |
InChI-Schlüssel |
TZSUOJCDZRXDNO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)OP(=S)(C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



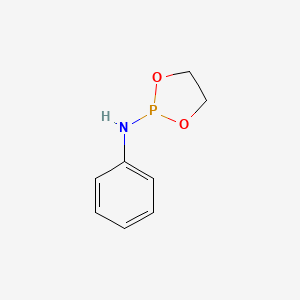
![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)
